- The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid, Molecules, 2022, 27(7),

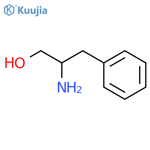

Cas no 911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone)

![1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone structure](https://es.kuujia.com/scimg/cas/911040-42-1x500.png)

911040-42-1 structure

Nombre del producto:1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

Número CAS:911040-42-1

MF:C12H13NOS2

Megavatios:251.367720365524

MDL:MFCD24848824

CID:4524529

PubChem ID:25215307

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Propiedades químicas y físicas

Nombre e identificación

-

- 1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

- 1-[(4R)-4-benzyl-2-thioxo-1,3-thiazolidin-3-yl]ethanone

- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone

- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one

- 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-thiazolidinyl]ethanone (ACI)

- 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4R)- (9CI)

- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone

- E75013

- SCHEMBL2525355

- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one

- CS-0097412

- 911040-42-1

- BS-47486

-

- MDL: MFCD24848824

- Renchi: 1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1

- Clave inchi: SHIOICUNOVAZNH-LLVKDONJSA-N

- Sonrisas: C(C1C=CC=CC=1)[C@@H]1CSC(=S)N1C(=O)C

Atributos calculados

- Calidad precisa: 251.04385639g/mol

- Masa isotópica única: 251.04385639g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 2

- Complejidad: 287

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 77.7Ų

- Xlogp3: 2.8

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1232292-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 250mg |

$27.0 | 2025-02-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-5g |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |

911040-42-1 | 98% | 5g |

¥7693 | 2023-09-07 | |

| Ambeed | A1232292-1g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 1g |

$107.0 | 2025-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R945881-100mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 100mg |

¥344.70 | 2022-11-27 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-100mg |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |

911040-42-1 | 98% | 100mg |

¥587 | 2023-09-07 | |

| AN HUI ZE SHENG Technology Co., Ltd. | Y29722-5g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 5g |

¥9576.00 | 2023-09-15 | |

| Chemenu | CM541333-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 96% | 250mg |

$52 | 2023-01-09 | |

| Enamine | EN300-12028485-1.0g |

1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one |

911040-42-1 | 95% | 1.0g |

$0.0 | 2022-12-06 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A056668-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 250mg |

¥210.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A056668-1g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 1g |

¥678.00 | 2023-09-15 |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 20 min, rt; 72 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Water ; overnight, reflux

1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C

1.3 0 °C; 0 °C → rt; overnight, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C

1.3 0 °C; 0 °C → rt; overnight, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells, Angewandte Chemie, 2018, 57(48), 15832-15835

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referencia

- Stereoselective synthesis towards verbalactone and (+)-(3R,5R)-3-hydroxy-5-decanolide, Tetrahedron: Asymmetry, 2012, 23(5), 381-387

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Total synthesis and structural validation of cyclodepsipeptides solonamide A and B, Tetrahedron, 2014, 70(42), 7721-7732

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Stereoselective total synthesis of stagonolide-C, Tetrahedron: Asymmetry, 2012, 23(15-16), 1186-1197

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Raw materials

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Preparation Products

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Literatura relevante

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone) Productos relacionados

- 219727-21-6(ethyl 2-chloro-4-iodonicotinate)

- 1105233-87-1(1-{[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-2-ol)

- 2171283-03-5((1S)-1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine)

- 2680782-53-8(benzyl N-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate)

- 926927-57-3(Ethyl 8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylate)

- 2023145-16-4(tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate)

- 214268-06-1(trimethylsilane-protected propargyl methacrylate)

- 4146-04-7(1-Pentanol, 2-amino-)

- 1805756-34-6(2-Ethyl-4-methoxyphenylpropanal)

- 1804753-80-7(2-(Chloromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-acetonitrile)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:911040-42-1)1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

Pureza:99%

Cantidad:5g

Precio ($):481.0